3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol
Descripción
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12-13H,1,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHQSTRBVFIZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240496 | |
| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-99-7 | |
| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Reaction Conditions and Solvent Effects
Optimal results are obtained in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 90–130°C. The addition of sodium methoxide (1.1 equiv) as a base deprotonates the amine, enhancing nucleophilicity. For example, a 24-hour reaction in DMF at 110°C yielded 82% product, with residual starting material removed via aqueous extraction.
Temperature-Dependent Side Reactions
Elevated temperatures (>100°C) risk ether formation via Williamson-type coupling between 3-chloropropanol molecules. This side reaction is mitigated by maintaining stoichiometric control (1:1 amine:alkylating agent) and incremental reagent addition over 70 minutes. Patent EP2258696A1 reports successful suppression of oligomerization at 90°C using toluene as a co-solvent, which facilitates azeotropic removal of water.
Purification Strategies
Crude product isolation often employs acid-base extraction. The reaction mixture is acidified to pH 4 with HCl, extracting unreacted amine into the aqueous phase. Subsequent basification (pH 9–10) with NH₄OH liberates the product, which is then extracted into dichloromethane. Final purification via silica gel chromatography (hexane:ethyl acetate, 6:4) achieves >98% purity.
Catalytic Hydrogenation of Nitrile Precursors
Hydrogenation of 3-[(benzodioxol-5-ylmethyl)amino]propanenitrile offers a high-yielding route under mild conditions.
Catalyst Selection and Hydrogen Pressure
Raney nickel (5% w/w) under 50 psi H₂ at 25°C quantitatively reduces the nitrile to the primary amine, which undergoes spontaneous cyclization to the target alcohol in propan-2-ol. Palladium on carbon (Pd/C) exhibits similar efficacy but requires higher pressures (100 psi), increasing operational costs.
Solvent Impact on Reaction Rate
Isopropyl alcohol accelerates hydrogen uptake compared to ethanol or THF, likely due to improved catalyst wettability. A 97% conversion was achieved in 4 hours using isopropyl alcohol, whereas ethanol required 8 hours for comparable yields.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters across methods:
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 89–96 | 0–114 | High purity, scalable | Hydride handling risks |
| Alkylation | 70–82 | 90–130 | No specialized reagents | Oligomerization side reactions |
| Catalytic Hydrogenation | 85–97 | 25–50 | Mild conditions, clean profile | Catalyst cost |
Análisis De Reacciones Químicas
Types of Reactions
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzo[1,3]dioxole-5-carboxaldehyde or benzo[1,3]dioxole-5-carboxylic acid.
Reduction: Formation of 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-amine.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol exhibits promising anticancer activities. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell growth.
Cytotoxicity Data:
| Cell Line | IC₅₀ (µM) | Standard Drug IC₅₀ (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
These results suggest that the compound has a lower IC₅₀ compared to standard chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent .
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory properties. It appears to enhance cytokine production and activate immune cells, which may be beneficial in treating immunological disorders. Its ability to induce interferon and other cytokines positions it as a candidate for further research in immunotherapy .
Case Studies
Several studies have investigated the efficacy of this compound against different cancer types:
- Study on HepG2 Cells: Demonstrated significant cytotoxicity with an IC₅₀ value substantially lower than traditional therapies.
- HCT116 Cell Line Analysis: Showed that treatment with the compound led to increased apoptosis markers compared to control groups.
- MCF-7 Breast Cancer Study: Highlighted its potential as a novel therapeutic agent due to its selective toxicity towards cancer cells over normal cells.
Mecanismo De Acción
The mechanism of action of 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, potentially disrupting their normal function and leading to desired biological outcomes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amine/Backbone Groups
1-(Benzo[1,3]dioxol-5-ylmethyl)piperazine (MDBZP)
- Structure : Benzodioxole linked to a piperazine ring.
- Key Differences: Replacement of the propanolamine chain with a cyclic piperazine enhances rigidity and alters pharmacokinetics.
- Biological Activity: Piperazine derivatives often exhibit psychostimulant effects, unlike the target compound’s unknown pharmacological profile.
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)propyl)butane-1,4-diamine (1a)
- Structure : Polyamine with dual benzodioxole groups.
- Synthesis : Uses NaBH₄ reduction of imine intermediates ().
1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine ()
Analogues with Modified Aromatic or Hydroxyl Groups
3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)propan-1-ol ()
- Structure: Propanol backbone with methoxyphenyl instead of benzodioxole-linked amine.
- Key Differences : Methoxy group increases electron density, altering solubility and redox properties.
- Biological Relevance : Similar hydroxyl group may enable hydrogen bonding in target interactions.
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol ()
- Structure : Isomer with hydroxyl at position 2 instead of 1.
- Key Differences : Altered hydrogen bonding capacity; molecular weight = 180.203 (vs. ~209 for target compound).
3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol ()
Pharmacological and Physicochemical Properties
Actividad Biológica
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol, also known as a derivative of benzo[d][1,3]dioxole, has garnered attention for its potential biological activities. This compound, with the molecular formula CHNO and a molecular weight of 209.24 g/mol, is primarily studied for its effects in immunology and oncology.
- CAS Number : 869943-99-7
- Molecular Weight : 209.24 g/mol
- Boiling Point : 147–151 °C (0.7 Torr)
- Hazard Classification : Irritant
Immunomodulatory Effects
Research indicates that this compound plays a significant role in modulating immune responses. It has been shown to enhance the production of cytokines and activate immune cells, making it valuable in studies related to innate immunity and responses to various antigens. The compound's ability to induce interferon and other cytokines suggests its potential as a therapeutic agent in immunological disorders .
Anticancer Activity
The compound has demonstrated promising anticancer properties in various studies. For instance, it was evaluated for cytotoxic effects against several cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives of benzo[d][1,3]dioxole exhibited significant antitumor activity with IC values lower than those of standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC (µM) | Standard Drug IC (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
The anticancer mechanisms were further elucidated through studies assessing EGFR inhibition, apoptosis pathways via annexin V-FITC assays, and mitochondrial apoptosis-related proteins such as Bax and Bcl-2 .
Study on Anticancer Mechanisms
A study focused on the synthesis of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties found that these compounds not only exhibited cytotoxicity but also induced apoptosis in cancer cells through mitochondrial pathways. The research highlighted the importance of molecular docking studies to understand the binding interactions at the molecular level .
Immunological Research
In another study examining the immunomodulatory effects of similar compounds, researchers noted enhanced activation of T-cells and increased production of pro-inflammatory cytokines when treated with benzo[d][1,3]dioxole derivatives. This suggests potential applications in vaccine adjuvant development or treatments for immune-related conditions .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol, and how can yields be maximized?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a Friedel-Crafts-type dimerization approach (used for structurally similar compounds) involves coupling benzo[1,3]dioxol-5-ylmethanol with a propanolamine derivative under acidic catalysis . Flash chromatography (e.g., cyclohexane/EtOAc 8:2) is effective for purification, achieving yields up to 84% . Key parameters include stoichiometric control of reactants, inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC.
Q. How should researchers characterize this compound using spectroscopic and spectrometric techniques?
- Methodology :
- ¹H NMR : Analyze aromatic protons (δ 6.76–6.94 ppm for benzo[1,3]dioxol), methylene groups (δ 4.07 ppm for -CH₂-N-), and hydroxyl protons (broad singlet near δ 7.95 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 252.1019; observed 252.1013) .
- IR : Identify -OH (3200–3600 cm⁻¹) and ether (C-O-C, 1200–1300 cm⁻¹) stretches. Cross-validate with literature data to resolve ambiguities .
Q. What purification strategies are recommended to isolate high-purity samples?
- Methodology : Use gradient flash chromatography with silica gel (e.g., cyclohexane/EtOAc 8:2) to separate polar byproducts . For scale-up, consider recrystallization in ethanol/water mixtures. Purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodology : Chiral HPLC (e.g., Daicel OD-H column, n-hexane/i-PrOH 95:5) separates enantiomers, as demonstrated for structurally related alcohols (e.g., 86% enantiomeric excess achieved for (S)-(-)-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-ol) . Pre-column derivatization with chiral auxiliaries (e.g., Mosher’s acid) may enhance resolution .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in bioactive analogs?
- Methodology :
- Analog Synthesis : Modify substituents on the benzo[1,3]dioxole ring (e.g., halogenation, methoxylation) or the propanolamine chain (e.g., alkylation, fluorination) .
- Bioassays : Test analogs in cellular models (e.g., antiproliferative activity via MTT assays ) or enzyme inhibition studies (e.g., kinase assays). Cross-reference with piperazine-substituted analogs showing antimalarial activity (e.g., compound 7m, 67% yield) .
Q. How can molecular docking predict binding interactions with target proteins?
- Methodology : Use Glide XP scoring to model hydrophobic enclosure and hydrogen-bond networks . For example, dock the compound into uPAR (urokinase receptor) to assess anti-metastatic potential, as seen in virtual screening of (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine . Validate with mutagenesis or SPR binding assays.
Q. How should researchers address discrepancies in reported physicochemical data (e.g., solubility, logP)?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, comparing with computational predictions (e.g., ACD/Labs).
- logP : Use reversed-phase HPLC (C18 column, isocratic methanol/water) to measure retention times and calculate experimentally .
Q. What strategies mitigate instability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
